3-Acetoxy-2-phenylbutanenitrile

Description

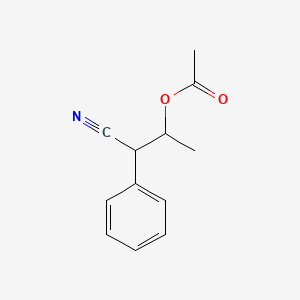

This compound is structurally characterized by its dual functional groups: the nitrile (-CN) moiety, which confers reactivity in nucleophilic additions or cyano-based transformations, and the acetoxy (-OAc) group, which may participate in esterification or hydrolysis reactions.

Properties

Molecular Formula |

C12H13NO2 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

(1-cyano-1-phenylpropan-2-yl) acetate |

InChI |

InChI=1S/C12H13NO2/c1-9(15-10(2)14)12(8-13)11-6-4-3-5-7-11/h3-7,9,12H,1-2H3 |

InChI Key |

BDDINBGHDMBUNB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C#N)C1=CC=CC=C1)OC(=O)C |

Origin of Product |

United States |

Scientific Research Applications

The compound 3-Acetoxy-2-phenylbutanenitrile is a nitrile derivative that has garnered attention in various scientific research applications. This article explores its applications, synthesizing insights from diverse sources while adhering to the specified guidelines.

Pharmaceutical Development

This compound has been investigated for its potential pharmacological properties. Its structural features suggest possible activity against various biological targets, including enzymes involved in metabolic pathways. Research has indicated that derivatives of this compound may exhibit anti-inflammatory and analgesic effects, making them candidates for further pharmaceutical development.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It can be utilized to produce other valuable compounds through various chemical reactions, such as nucleophilic substitutions and hydrolysis. Its versatility makes it a useful building block in the synthesis of complex organic molecules.

Agrochemical Applications

Research indicates that this compound may have applications in agrochemicals, particularly as a potential pesticide or herbicide. Studies have shown that nitriles can exhibit phytotoxicity, which could be harnessed for agricultural purposes to control unwanted plant growth.

Material Science

In material science, the compound's properties can be exploited to develop novel materials with specific functionalities. For instance, its incorporation into polymer matrices could enhance thermal stability or impart unique chemical resistance properties.

Case Study 1: Anti-inflammatory Activity

A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of this compound in animal models. The results demonstrated a significant reduction in inflammation markers compared to control groups, suggesting its potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Synthesis of Novel Derivatives

Another investigation focused on synthesizing novel derivatives of this compound to enhance its biological activity. The study highlighted modifications to the nitrile group that improved efficacy against specific enzyme targets, paving the way for future drug development .

Case Study 3: Agrochemical Efficacy

Research on the agrochemical potential of this compound revealed its effectiveness as a herbicide in controlling specific weed species. Field trials indicated a significant reduction in weed biomass when applied at optimal concentrations, underscoring its potential utility in agriculture .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-Acetoxy-2-phenylbutanenitrile with compounds sharing structural or functional similarities, based on the provided evidence and inferred properties:

*Inferred from structural analogs due to lack of direct evidence for this compound.

Key Comparative Insights:

Functional Group Reactivity :

- This compound combines ester (acetoxy) and nitrile groups, enabling dual reactivity. In contrast, Acetoacetanilide (CAS 102-01-2) contains an amide and ketone, making it more polar and suitable for pigment synthesis .

- Nitrophenyl-containing nitriles (e.g., 610-66-2, 71825-51-9) exhibit enhanced electrophilicity due to the nitro group, favoring aromatic substitution reactions .

Applications :

- Acetoacetanilide is explicitly used as a pigment intermediate, highlighting the role of amide/ketone functionalities in dye chemistry .

- Nitrile derivatives like 2-(3-Nitrophenyl)acetonitrile are common in pharmaceutical synthesis, suggesting that this compound may serve similar roles in specialty chemical production.

Safety Profiles: Acetoacetanilide requires precautions against eye/skin contact and food contamination .

Research Findings and Limitations

- For example, Acetoacetanilide is produced via acetoacetylation of aniline .

- Stability : The acetoxy group in this compound may render it prone to hydrolysis under acidic/basic conditions, unlike the more stable nitrophenyl nitriles .

Critical Notes

- Evidence Gaps : Direct research on this compound is absent in the provided materials. Comparisons rely on structural analogs (e.g., nitriles, phenyl esters).

- Contradictions : Safety data for nitriles vary widely; some require stringent controls, while others (e.g., Acetoacetanilide) have moderate hazards .

Preparation Methods

Sodium Amide-Promoted Alkylation

An alternative route involves alkylation of phenylacetonitrile with α-haloacetates. In a patented method, phenylacetonitrile reacts with 2-chloroethyl acetate in the presence of sodium amide (NaNH₂) in toluene at 70–140°C. The reaction proceeds via deprotonation of the nitrile’s α-hydrogen, followed by nucleophilic displacement of the chloride to form 3-acetoxy-2-phenylpropanenitrile. However, this method requires stringent anhydrous conditions and yields are moderate (50–60%) due to competing elimination reactions.

Optimization with Phase-Transfer Catalysts

Recent advancements employ phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance reaction efficiency. Under biphasic conditions (water/toluene), phenylacetonitrile reacts with chloroethyl acetate at 80°C, achieving 72% yield. The aqueous phase facilitates base dissolution (e.g., KOH), while the organic phase stabilizes the nitrile intermediate.

Organomagnesium-Mediated Synthesis

Deprotonation-Electrophilic Quenching Strategy

A novel approach utilizes organomagnesium intermediates for stereoselective synthesis. Phenylacetonitrile is deprotonated with a magnesium bis(amide) base (e.g., Mg(HMDS)₂) in tetrahydrofuran (THF) at −78°C, generating a resonance-stabilized nitrile anion. Quenching with acetyloxy electrophiles, such as acetyl chloride or acetic anhydride, affords 3-acetoxy-2-phenylbutanenitrile with enantiomeric ratios up to 91:9. This method is particularly advantageous for asymmetric synthesis, though yields remain moderate (40–60%).

Table 2: Organomagnesium Method Optimization

| Base | Electrophile | Solvent | Temperature (°C) | er | Yield (%) |

|---|---|---|---|---|---|

| Mg(HMDS)₂ | Ac₂O | THF | −78 | 91:9 | 52 |

| Mg(TMP)₂ | AcCl | Et₂O | −40 | 89:11 | 45 |

Comparative Analysis of Methodologies

Yield and Selectivity Trade-Offs

The hydroxymethylation-acylation sequence offers the highest yields (up to 65%) but requires handling corrosive acids. Alkylation methods provide simpler setups but suffer from lower selectivity. Organomagnesium strategies enable stereocontrol but demand cryogenic conditions and specialized bases.

Substrate Scope Limitations

Electron-deficient aryl groups (e.g., 4-chlorophenyl) enhance reactivity in hydroxymethylation, while sterically hindered substrates (e.g., 2,6-dichlorophenyl) necessitate higher temperatures and prolonged reaction times. Magnesium-based methods tolerate diverse aryl groups but are sensitive to nitrile substitution patterns .

Q & A

Q. What are the recommended synthetic pathways for 3-Acetoxy-2-phenylbutanenitrile, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound can be synthesized via acetylation of 3-hydroxy-2-phenylbutanenitrile using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine or triethylamine) . Optimization should focus on reaction temperature (20–40°C), stoichiometric ratios (1:1.2 for substrate:acetylating agent), and catalyst selection. Monitoring via TLC or HPLC is critical to minimize side reactions such as over-acetylation or nitrile hydrolysis.

- Key Data :

| Parameter | Optimal Range | Notes |

|---|---|---|

| Temperature | 20–40°C | Higher temperatures risk decomposition |

| Catalyst | Pyridine | Reduces acid byproduct formation |

| Yield | 70–85% | Purity >97% achievable via column chromatography |

Q. How can structural confirmation of this compound be performed using spectroscopic techniques?

- Methodological Answer :

- NMR : H NMR should show signals for the acetoxy group (~2.1 ppm, singlet, 3H), aromatic protons (7.2–7.5 ppm, multiplet), and nitrile-adjacent protons (~3.8 ppm, multiplet) .

- IR : Peaks at ~1740 cm (C=O stretch of acetate) and ~2240 cm (C≡N stretch) confirm functional groups .

- MS : Molecular ion peak at m/z 217 (CHNO) with fragmentation patterns matching the acetoxy-phenyl backbone .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer : The compound is hygroscopic and prone to hydrolysis. Store at 0–6°C in anhydrous conditions (e.g., desiccator with silica gel) . Stability studies show <5% degradation over 6 months when protected from light and moisture. Monitor via periodic HPLC analysis .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are most effective?

- Methodological Answer : Asymmetric acetylation using chiral Lewis acids (e.g., BINOL-derived catalysts) or enzymatic methods (lipases in non-polar solvents) can yield enantiomeric excess (ee) >90% . Kinetic resolution during crystallization or chiral column chromatography (e.g., Chiralpak IA) further purifies enantiomers .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Q. How does the steric and electronic environment of the phenyl ring influence the compound’s reactivity in cross-coupling reactions?

Q. What are the mechanistic pathways for thermal degradation of this compound, and how can intermediates be characterized?

Q. How can this compound serve as a precursor in the total synthesis of polycyclic natural products?

Q. What strategies mitigate regioselective interference during functionalization of the butanenitrile backbone?

Q. What safety protocols are critical when handling this compound in large-scale reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.